Iloperidone metabolite P88-d3

LC–MS/MS Quantitative Bioanalysis Stable Isotope Dilution

Iloperidone metabolite P88-d3 is a deuterium-labeled isotopologue of hydroxy iloperidone (P88), the active metabolite of the atypical antipsychotic drug iloperidone. P88-d3 incorporates three deuterium atoms at the methoxy position of the parent P88 molecule, yielding a molecular weight of approximately 427.5–431.5 g/mol and a mass shift of +3 Da relative to unlabeled P88.

Molecular Formula C25H32N2O4
Molecular Weight 427.5 g/mol
Cat. No. B12372553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIloperidone metabolite P88-d3
Molecular FormulaC25H32N2O4
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NO2)C3CCN(CC3)CCCOC4=C(C=C(C=C4)C(C)O)OC
InChIInChI=1S/C25H32N2O4/c1-17-5-7-21-23(15-17)31-26-25(21)19-9-12-27(13-10-19)11-4-14-30-22-8-6-20(18(2)28)16-24(22)29-3/h5-8,15-16,18-19,28H,4,9-14H2,1-3H3/i3D3
InChIKeyVRIMAMWRQIFZRW-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iloperidone Metabolite P88-d3: Deuterated Internal Standard for Quantitative LC–MS/MS Analysis


Iloperidone metabolite P88-d3 is a deuterium-labeled isotopologue of hydroxy iloperidone (P88), the active metabolite of the atypical antipsychotic drug iloperidone [1]. P88-d3 incorporates three deuterium atoms at the methoxy position of the parent P88 molecule, yielding a molecular weight of approximately 427.5–431.5 g/mol and a mass shift of +3 Da relative to unlabeled P88 . This compound is classified as a stable isotope-labeled internal standard and is intended exclusively for research use in quantitative bioanalytical applications, primarily as an internal standard for liquid chromatography–tandem mass spectrometry (LC–MS/MS) .

Why Non-Deuterated P88 or Alternative Internal Standards Cannot Substitute for Iloperidone Metabolite P88-d3


Generic substitution of P88-d3 with unlabeled P88 or chemically dissimilar internal standards introduces unacceptable analytical error in quantitative LC–MS/MS workflows. Non-deuterated P88 co-elutes with the target analyte and shares identical mass transitions, rendering it incapable of distinguishing analyte signal from internal standard signal—a fundamental requirement for accurate quantification [1]. Chemically distinct internal standards (e.g., pioglitazone hydrochloride) lack structural identity with P88 and exhibit differential ionization efficiency, extraction recovery, and matrix effect susceptibility, which compromises assay precision and accuracy under variable biological matrix conditions [2]. The deuterium labeling in P88-d3 confers physicochemical near-identity to the target analyte while providing a distinct mass shift (+3 Da), enabling co-elution with matched ionization behavior and unambiguous MS/MS differentiation .

Quantitative Differentiation Evidence for Iloperidone Metabolite P88-d3 Versus Comparators


Mass Shift and MS/MS Differentiation: P88-d3 Versus Unlabeled P88

P88-d3 provides a +3 Da mass shift relative to unlabeled P88, enabling baseline-resolved MRM detection without cross-talk interference. Unlabeled P88, when used as an internal standard, cannot be differentiated from the target analyte because both compounds produce identical precursor → product ion transitions (m/z 429.2 → 261.2 for P88) [1][2]. In contrast, P88-d3 generates a distinct transition while co-eluting with P88, preserving identical chromatographic behavior and ionization efficiency .

LC–MS/MS Quantitative Bioanalysis Stable Isotope Dilution

Matrix Effect Normalization: Deuterated P88-d3 Versus Non-Isotopic Internal Standard (Pioglitazone)

In stable isotope dilution assays using deuterated internal standards, the IS-normalized matrix factor for iloperidone and P88 ranges from 0.97 to 1.03, indicating near-complete matrix effect correction across plasma samples [1]. In contrast, methods employing pioglitazone hydrochloride as a non-isotopic internal standard exhibit variable extraction recovery (>78.88%) without equivalent matrix-matched correction capability, as the chemically distinct internal standard does not co-elute identically with P88 nor share identical ionization behavior [2].

Matrix Effect Ion Suppression Stable Isotope Dilution

Isotopic Purity and Storage Stability: P88-d3 Supplier Specifications

P88-d3 is supplied with HPLC purity ≥98% and is characterized by defined storage stability parameters: powder stability of 3 years at -20°C, 2 years at 4°C, and in-solvent stability of 6 months at -80°C or 1 month at -20°C . The deuterium labeling is specified to remain stable under recommended storage conditions without proton-deuterium back-exchange. These vendor-validated stability parameters are essential for long-term analytical method reproducibility and are not applicable to unlabeled P88, which lacks comparable vendor-specified stability characterization in the context of internal standard use .

Isotopic Purity Compound Stability Quality Control

P88-d3 Versus P88-d4: Deuteration Pattern and Isotopic Purity Considerations

P88-d3 and P88-d4 represent alternative deuterium labeling patterns of the same P88 metabolite, with P88-d3 incorporating three deuterium atoms (+3 Da mass shift) and P88-d4 incorporating four deuterium atoms (+4 Da mass shift) [1]. The selection between d3 and d4 variants depends on the specific MRM channel optimization and potential isotopic overlap with co-eluting compounds in complex matrices. P88-d3 may offer reduced potential for deuterium-hydrogen back-exchange at certain labile positions compared to higher deuteration patterns, though head-to-head stability comparison data are not published. Both variants are vendor-specified at comparable purity levels (≥98%) and serve as viable isotope dilution internal standards .

Isotope Labeling Deuteration Pattern Internal Standard Selection

Validated Application Scenarios for Iloperidone Metabolite P88-d3 Based on Quantitative Evidence


Regulated Bioequivalence Studies Requiring Stable Isotope Dilution LC–MS/MS

P88-d3 is optimally deployed as an internal standard in stable isotope dilution LC–MS/MS assays for simultaneous quantitation of iloperidone, P88, and P95 in human plasma [1]. In this application, P88-d3 provides the requisite +3 Da mass shift to differentiate internal standard signal from analyte signal while maintaining co-elution and matched ionization efficiency . This methodology has been validated for bioequivalence studies with IS-normalized matrix factors of 0.97–1.03 and precision (%CV) of 1.17–4.75%, demonstrating suitability for regulatory submission under FDA and EMA bioanalytical method validation guidelines [1].

Clinical Pharmacokinetic Studies of Iloperidone in Diverse Metabolizer Populations

Given the substantial inter-individual variability in P88 plasma exposure—accounting for 19.5% of total AUC in CYP2D6 extensive metabolizers versus 34.0% in poor metabolizers—accurate quantification of P88 across metabolizer phenotypes is clinically essential [1]. P88-d3 enables precise P88 quantitation with lower limit of quantitation (LLOQ) down to 10 pg/mL (0.01 ng/mL) when used as a deuterated internal standard, supporting pharmacokinetic studies in populations with variable CYP2D6 activity .

Method Development and Validation for Multiplexed Antipsychotic Drug Monitoring

P88-d3 is suitable for method development in therapeutic drug monitoring (TDM) panels that include iloperidone and its active metabolites. The compound's +3 Da mass shift allows for clean MRM channel separation in multiplexed assays that may include other antipsychotics or co-administered CYP2D6 inhibitors such as fluoxetine, which increases iloperidone exposure 2.3-fold [1]. The defined storage stability of P88-d3 (3 years at -20°C) supports long-term method lifecycle management and batch-to-batch consistency in clinical laboratory settings .

Isotope Dilution Reference Standard for P88 Metabolite Quantitation in Preclinical Studies

In preclinical pharmacokinetic and toxicokinetic studies, P88-d3 serves as an isotope dilution internal standard for quantifying P88 exposure in animal models (rat, dog) where iloperidone undergoes extensive metabolism via carbonyl reduction to P88 [1]. The deuterium labeling remains stable under biological conditions and does not undergo metabolic back-exchange to unlabeled P88, ensuring reliable quantitation throughout the study duration .

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